Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate hydrochloride
Overview
Description
Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate hydrochloride is a chemical compound with the CAS Number: 1170957-61-5 . It has a molecular weight of 293.79 and its IUPAC name is ethyl 4-[(4-aminobutanoyl)amino]-1-piperidinecarboxylate hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H23N3O3.ClH/c1-2-18-12(17)15-8-5-10(6-9-15)14-11(16)4-3-7-13;/h10H,2-9,13H2,1H3,(H,14,16);1H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 293.79 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Scientific Research Applications
Synthesis and Pharmaceutical Applications
One study outlines the synthesis routes of vandetanib, a therapeutic agent, demonstrating the importance of similar compounds in the development of pharmaceuticals. The study discusses various synthetic routes analyzed to find suitable industrial production methods, showing the commercial value and higher yield possibilities of such compounds in manufacturing scales (Mi, 2015).
Another study examines the synthesis and evaluation of ligands for D2-like receptors, highlighting arylcycloalkylamines and their arylalkyl substituents as pharmacophoric groups in several antipsychotic agents. This research indicates the potential of compounds with similar structures to Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate hydrochloride in contributing to the potency and selectivity of binding affinity at D2-like receptors (Sikazwe et al., 2009).
Chemical Recycling and Environmental Applications
A comprehensive study on the chemical recycling of poly(ethylene terephthalate) (PET) illustrates the broader chemical recycling and environmental sustainability applications of compounds with similar functionalities. The research discusses hydrolysis and glycolysis techniques to recover and repurpose PET, underscoring the role of chemical recycling in conserving raw petrochemical products and energy (Karayannidis & Achilias, 2007).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 , which correspond to skin irritation, serious eye irritation, and respiratory irritation respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Properties
IUPAC Name |
ethyl 4-(4-aminobutanoylamino)piperidine-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3.ClH/c1-2-18-12(17)15-8-5-10(6-9-15)14-11(16)4-3-7-13;/h10H,2-9,13H2,1H3,(H,14,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZGOPHPXGZHEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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